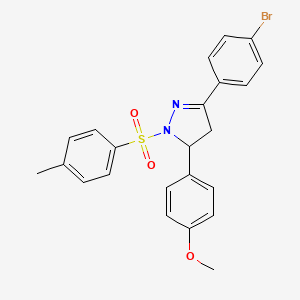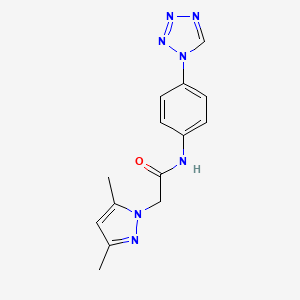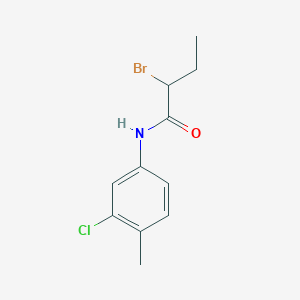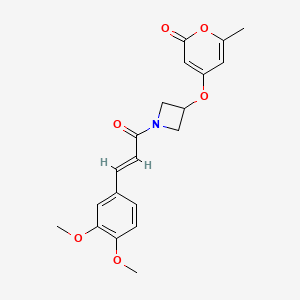
2-(benzylthio)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(benzylthio)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential bioactivity. For instance, the first paper describes the synthesis of acetamides with a benzisothiazol moiety and their bioactivity against bacteria and algae . The second paper discusses an acetamide derivative with a benzyloxyphenyl group that acts as a melanin-concentrating hormone receptor 1 antagonist . These papers suggest a context in which similar compounds might be synthesized and evaluated for biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of an acetamide core and subsequent functionalization with various aryl or heteroaryl groups. The first paper reports a high yield of 81% for one of the synthesized compounds, indicating that the synthetic route is efficient . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a benzylthio group and a triazole ring, as indicated by its name. These structural elements are known to influence the binding affinity and selectivity of the compound to biological targets. The presence of a cyclopropyl group could affect the compound's conformation and, consequently, its biological activity. The papers provided do not offer direct analysis of this specific structure but do imply the importance of such moieties in related compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The benzylthio group might undergo oxidation or substitution reactions, while the triazole ring could participate in nucleophilic substitution or coordination with metal ions. The acetamide moiety is typically less reactive but could be involved in hydrolysis under certain conditions. The provided papers do not discuss the chemical reactions of the exact compound but do involve similar functional groups in their respective studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of aromatic rings and a heterocyclic triazole suggests potential for moderate to low solubility in water, while solubility in organic solvents could be higher. The compound's stability would depend on the susceptibility of its functional groups to environmental factors like light, temperature, and pH. The papers do not provide specific data on these properties for the compound but do describe the properties of structurally related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showcasing a methodological approach that could be applicable to the synthesis of complex molecules like the one . These compounds demonstrated antitumor activity, indicating the potential therapeutic applications of structurally complex acetamides in oncology (Albratty et al., 2017)[https://consensus.app/papers/synthesis-antitumor-activity-thiophene-pyrimidine-albratty/8c00f5a62181571d9cef2bfb9b63accd/?utm_source=chatgpt].
- Another study focused on the synthesis of novel triazole compounds containing a thioamide group. These compounds were characterized by their structural properties and evaluated for their antifungal and plant growth-regulating activities, highlighting the diverse biological activities that such molecules can exhibit (Li Fa-qian et al., 2005)[https://consensus.app/papers/synthesis-structure-biological-activities-novel-faqian/121e5a6831035845b344f66cbcb075af/?utm_source=chatgpt].
Biological Activities
- Research into heterocyclic compounds incorporating thiadiazole moieties has shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential of structurally complex acetamides for use in agricultural pest control (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].
- Anticancer activity has been observed in 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, indicating the potential for molecules with complex acetamide structures to serve as leads in the development of new anticancer agents (Horishny et al., 2021)[https://consensus.app/papers/synthesis-anticancer-activity-horishny/24401508ee9e5112841321745df972f1/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-20(16-29-15-17-7-3-1-4-8-17)23-13-14-25-22(28)26(19-9-5-2-6-10-19)21(24-25)18-11-12-18/h1-10,18H,11-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWNEMRBWNGNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)



![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2551273.png)




![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)

![7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2551286.png)